

In-depth Technical Guide: 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic Acid

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Compound of Interest

Compound Name: 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid

Cat. No.: B071567

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid, a functionalized pyridine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a carboxylic acid group, and a Boc-protected amine, make it a versatile intermediate for the synthesis of complex bioactive molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and relevant data for researchers in the field.

Chemical Properties and Data

The IUPAC name for this compound is 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid.

Table 1: Physicochemical Data

Property	Value	Reference
CAS Number	171178-42-0	[1]
Molecular Formula	C ₁₁ H ₁₃ FN ₂ O ₄	[1]
Molecular Weight	256.23 g/mol	[1]
Appearance	Solid	
Boiling Point	402.316 °C at 760 mmHg	[1]

Synthesis

A detailed experimental protocol for the synthesis of **5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid** is outlined in U.S. Patent 5,654,307. The synthesis involves a multi-step process starting from 2-fluoro-5-nitroisonicotinic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 2-fluoro-5-nitroisonicotinate

To a solution of 2-fluoro-5-nitroisonicotinic acid (1.0 eq) in methanol is added thionyl chloride (1.2 eq) dropwise at 0°C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 2-fluoro-5-nitroisonicotinate.

Step 2: Synthesis of Methyl 5-amino-2-fluoroisonicotinate

Methyl 2-fluoro-5-nitroisonicotinate (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield methyl 5-amino-2-fluoroisonicotinate.

Step 3: Synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate

To a solution of methyl 5-amino-2-fluoroisonicotinate (1.0 eq) in dichloromethane are added triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate.

Step 4: Synthesis of **5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid**

Methyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then acidified with 1N HCl to pH ~3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give **5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinic acid** as a solid.

Synthesis Workflow Diagram



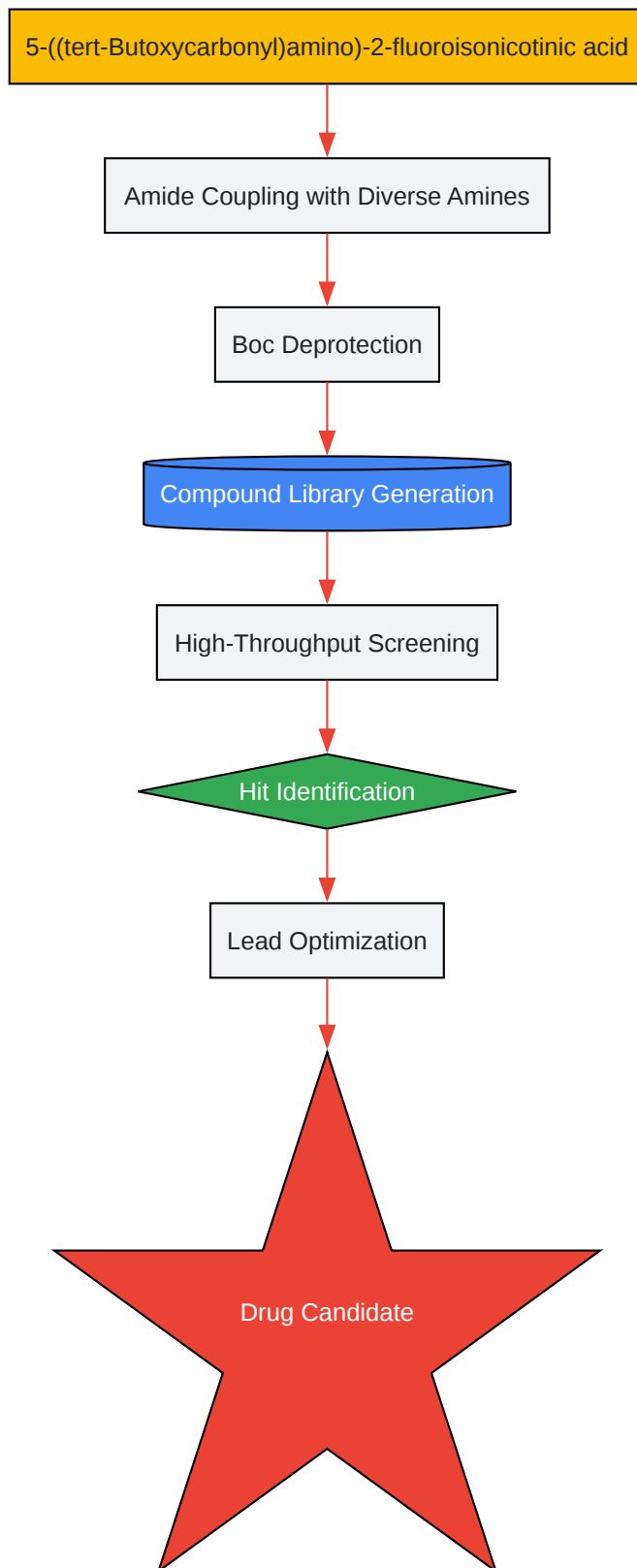
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Synthesis of the target compound.

Biological Significance and Applications

While specific signaling pathways involving **5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid** are not extensively documented in publicly available literature, its structural motif is prevalent in a variety of pharmacologically active compounds. As a substituted aminopyridine carboxylic acid, it is a key precursor for the synthesis of inhibitors targeting various enzymes and receptors. The logical application of this compound is in the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Logical Workflow for Drug Discovery Application



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Drug discovery workflow.

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References

- 1. CAS 171178-42-0 | 5-tert-Butoxycarbonylamino-2-fluoro-isonicotinic acid - Synblock [synblock.com]
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